molecular formula C37H30O14S B13850893 2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate

2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate

Cat. No.: B13850893
M. Wt: 730.7 g/mol
InChI Key: ROFIGSQDRQGRFR-AJJBZOJUSA-N
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Description

2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is a synthetic compound with the molecular formula C37H30O14S and a molecular weight of 730.691 g/mol . It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes benzoylation to introduce benzoyl groups at the 2, 3, and 4 positions. The galactopyranoside moiety is then introduced through glycosylation reactions. Finally, the sulfate group is added to the 6-position of the galactopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound acts as a substrate for specific enzymes, such as glycosidases. When these enzymes cleave the glycosidic bond, the 4-methylumbelliferyl moiety is released, which can be detected by its fluorescence. This property makes it useful in various biochemical assays to monitor enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is unique due to its specific structure, which allows it to be used in highly specific enzyme assays. The presence of benzoyl and sulfate groups enhances its specificity and stability in various biochemical applications .

Properties

Molecular Formula

C37H30O14S

Molecular Weight

730.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-dibenzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C37H30O14S/c1-22-19-30(38)47-28-20-26(17-18-27(22)28)46-37-33(51-36(41)25-15-9-4-10-16-25)32(50-35(40)24-13-7-3-8-14-24)31(29(48-37)21-45-52(42,43)44)49-34(39)23-11-5-2-6-12-23/h2-20,29,31-33,37H,21H2,1H3,(H,42,43,44)/t29-,31+,32+,33-,37-/m0/s1

InChI Key

ROFIGSQDRQGRFR-AJJBZOJUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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